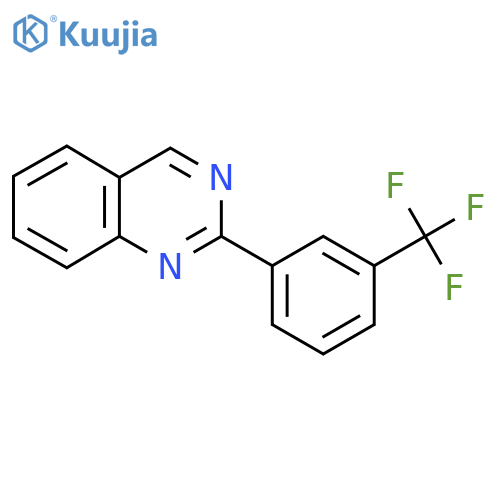Cas no 1956371-32-6 (2-(3-(Trifluoromethyl)phenyl)quinazoline)

1956371-32-6 structure
商品名:2-(3-(Trifluoromethyl)phenyl)quinazoline
2-(3-(Trifluoromethyl)phenyl)quinazoline 化学的及び物理的性質
名前と識別子
-
- 1956371-32-6
- 2-(3-(TRIFLUOROMETHYL)PHENYL)QUINAZOLINE
- DNMURFXZXYDRFG-UHFFFAOYSA-N
- 2-[3-(trifluoromethyl)phenyl]quinazoline
- Quinazoline, 2-[3-(trifluoromethyl)phenyl]-
- 2-(3-(Trifluoromethyl)phenyl)quinazoline
-
- インチ: 1S/C15H9F3N2/c16-15(17,18)12-6-3-5-10(8-12)14-19-9-11-4-1-2-7-13(11)20-14/h1-9H
- InChIKey: DNMURFXZXYDRFG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C(C=1)C1N=CC2C=CC=CC=2N=1)(F)F
計算された属性
- せいみつぶんしりょう: 274.07178278g/mol
- どういたいしつりょう: 274.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- ふってん: 293.2±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.52±0.59(Predicted)
2-(3-(Trifluoromethyl)phenyl)quinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM212913-1g |
2-(3-(Trifluoromethyl)phenyl)quinazoline |
1956371-32-6 | 97% | 1g |
$547 | 2021-08-04 | |
| Chemenu | CM212913-1g |
2-(3-(Trifluoromethyl)phenyl)quinazoline |
1956371-32-6 | 97% | 1g |
$642 | 2022-12-28 |
2-(3-(Trifluoromethyl)phenyl)quinazoline 関連文献
-
Gujjenahalli Ramalingaiah Yogesh Kumar,Noor Shahina Begum New J. Chem. 2021 45 9811
1956371-32-6 (2-(3-(Trifluoromethyl)phenyl)quinazoline) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
